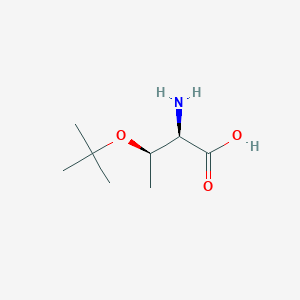

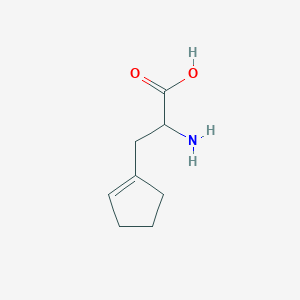

2-Amino-3-cyclopent-1-enyl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

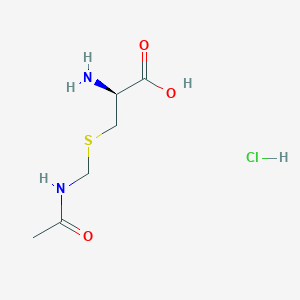

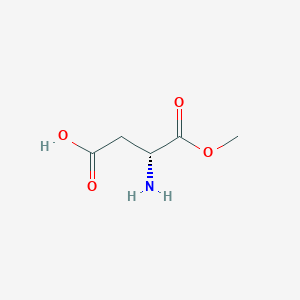

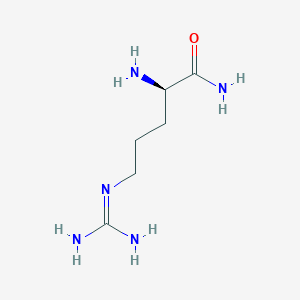

2-Amino-3-cyclopent-1-enyl-propionic acid, also known as ACPC, is a non-protein amino acid that is structurally similar to glutamate. It was first isolated from the seeds of Cycas circinalis in 1959. ACPC has been found to have various biochemical and physiological effects and has been studied extensively for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

The incorporation of "2-Amino-3-cyclopent-1-enyl-propionic acid" into peptides can lead to novel structures with potential therapeutic applications. For example, the study on peptidotriazoles showed the utility of amino azides derived from amino alcohols in regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, compatible with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002). Additionally, the enantioselective synthesis of cyclopentanedicarboxylic amino acid demonstrates a novel approach to accessing carbaketose derivatives, highlighting the chemical versatility of cyclopentenyl structures (Battistini et al., 2004).

Proline Mimetic in Inhibitors

The cyclopent-2-enecarbonyl group, related to "2-Amino-3-cyclopent-1-enyl-propionic acid," has been found to mimic proline effectively at the P2 position of prolyl oligopeptidase (POP) inhibitors. This substitution can enhance lipophilicity, suggesting its potential in designing more efficient inhibitors (Jarho et al., 2004).

Microbial Propionic Acid Production

Research on microbial propionic acid production outlines the biosynthetic pathways for propionate, a carboxylic acid with applications in food, cosmetics, plastics, and pharmaceuticals. Understanding these pathways can aid in optimizing the production of related compounds, including "2-Amino-3-cyclopent-1-enyl-propionic acid," for industrial applications (Gonzalez-Garcia et al., 2017).

Novel Scaffolds for Anticancer/Antiviral Agents

The synthesis of squarate-based carbocyclic nucleosides demonstrates the potential of cyclopentenyl structures in creating non-classical bioisosteric replacements for carboxylic acids and alpha-amino acids. These compounds show promise in anticancer and antiviral applications, indicating the broad utility of "2-Amino-3-cyclopent-1-enyl-propionic acid" derivatives in medicinal chemistry (Lu, Lu, & Honek, 2017).

Structural and Conformational Studies

Cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits, related to "2-Amino-3-cyclopent-1-enyl-propionic acid," show unique solubility, conformation, and receptor properties. These studies contribute to our understanding of how specific amino acid derivatives influence the physical and chemical properties of cyclic peptides (Kubik & Goddard, 2002).

Propiedades

IUPAC Name |

2-amino-3-(cyclopenten-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHWYCRCODAGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551230 |

Source

|

| Record name | 3-Cyclopent-1-en-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-cyclopent-1-enyl-propionic acid | |

CAS RN |

90087-65-3 |

Source

|

| Record name | 3-Cyclopent-1-en-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.